molecular formula C11H13ClO B8277643 3-Methyl-3-phenylbutanoyl chloride CAS No. 4094-64-8

3-Methyl-3-phenylbutanoyl chloride

Cat. No.: B8277643
CAS No.: 4094-64-8
M. Wt: 196.67 g/mol
InChI Key: DMOLIDUTLNXBAK-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylbutanoyl chloride (CAS 4094-64-8) is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . It is classified as an acyl chloride and is also known under the synonym β-phenylisovaleryl chloride . This compound serves as a versatile building block and electrophilic reagent in organic synthesis, particularly in Friedel-Crafts acylation reactions. Its structure, featuring a tertiary carbon center adjacent to the phenyl ring, makes it a valuable precursor for constructing complex molecular architectures. Researchers utilize this reagent to introduce the 3-methyl-3-phenylbutanoyl moiety into target molecules, which can be a critical step in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound is a corrosive liquid and requires careful handling; it is typically stored under controlled conditions (0-6°C) . This product is intended for research and development purposes strictly in a laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

4094-64-8

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

3-methyl-3-phenylbutanoyl chloride

InChI

InChI=1S/C11H13ClO/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

DMOLIDUTLNXBAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)Cl)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Variations

The table below compares 3-methyl-3-phenylbutanoyl chloride with four structurally similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound (Target) C₁₁H₁₁ClO 196.67 Acyl chloride High reactivity in acylations; LogP 3.12
3-Methyl-3-phenyl-1-butanamine hydrochloride C₁₁H₁₈ClN 199.72 Amine hydrochloride Pharmaceutical intermediate; water-soluble salt
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride C₁₁H₁₈ClN 199.72 Chiral amine hydrochloride Potential use in enantioselective synthesis
Methyl 2-amino-3-methylbutanoate hydrochloride C₆H₁₄ClNO₂ 199.64 Ester, amine hydrochloride Peptide synthesis; polar due to ester group
Methyl 3-amino-4-(4-methoxyphenyl)butanoate hydrochloride C₁₂H₁₈ClNO₃ 275.73 Ester, methoxyphenyl, amine salt Enhanced solubility from methoxy group

Physical and Chemical Properties

  • Lipophilicity : The target compound (LogP 3.12) is more lipophilic than ester derivatives (LogP ~1–2) due to the absence of polar groups like esters or methoxy substituents .
  • Solubility : Amine hydrochlorides (Entries 2–3) exhibit higher water solubility compared to the hydrophobic acyl chloride .

Research Findings and Trends

  • Synthetic Utility : The target’s reactivity is exploited in synthesizing aromatic ketones, whereas ester analogs are preferred for controlled hydrolysis in API manufacturing .
  • Thermal Stability : Acyl chlorides like the target compound are thermally unstable compared to amine hydrochlorides, requiring low-temperature storage .

Preparation Methods

Thionyl Chloride-Mediated Reaction

In a typical procedure, 3-methyl-3-phenylbutanoic acid is refluxed with excess thionyl chloride under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. A catalytic quantity of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by generating the reactive iminium intermediate. Excess thionyl chloride and byproducts (SO₂ and HCl) are removed under reduced pressure, yielding the acyl chloride in >90% purity.

Reaction Conditions:

  • Temperature: 70–80°C

  • Duration: 4–6 hours

  • Solvent: Solvent-free or dichloromethane

  • Workup: Distillation under vacuum (b.p. 112–115°C at 15 mmHg).

Friedel-Crafts Acylation Applications

This compound serves as an electrophilic agent in Friedel-Crafts acylations, as demonstrated in the synthesis of polyalkylindenes and spirobiindanes.

Reaction with Alkenes

In a landmark study, this compound (XI) was reacted with 2-methyl-2-butene in the presence of stannic chloride (SnCl₄) to produce 2,3,6-trimethyl-6-phenyl-1-heptene-4-one (XII). The reaction mechanism involves the generation of an acylium ion, which undergoes electrophilic attack by the alkene.

Key Steps:

  • Acylium Ion Formation : SnCl₄ coordinates with the acyl chloride, polarizing the C-Cl bond and facilitating chloride departure.

  • Alkene Addition : The nucleophilic alkene attacks the electrophilic acylium carbon, forming a carbocation intermediate.

  • Rearrangement and Quenching : The intermediate undergoes hydride shifts and is quenched to yield the ketone.

Optimized Parameters:

  • Molar Ratio (Acyl Chloride:SnCl₄): 1:1.2

  • Temperature: 0–5°C (initial), rising to 25°C

  • Solvent: Anhydrous dichloromethane

  • Yield: 78% after silica gel chromatography.

Alternative Chlorination Strategies

Phosphorus Pentachloride (PCl₅)

While less common due to handling challenges, PCl₅ offers a viable alternative for chlorinating sterically hindered carboxylic acids. The reaction with 3-methyl-3-phenylbutanoic acid proceeds exothermically, requiring careful temperature control (-10°C to 0°C).

Advantages:

  • Suitable for acid-sensitive substrates.

  • No solvent required.

Limitations:

  • Generates POCl₃, necessitating rigorous purification.

Industrial-Scale Considerations

Large-scale production of this compound prioritizes cost efficiency and safety. Continuous flow reactors equipped with corrosion-resistant materials (e.g., Hastelloy) are employed to handle aggressive chlorinating agents.

Case Study:
A pilot plant protocol utilized thionyl chloride in a continuous stirred-tank reactor (CSTR) with the following parameters:

  • Feed Rate (Acid:SOCl₂): 1:1.5 (mol/mol)

  • Residence Time: 2 hours

  • Productivity: 12 kg/h

  • Purity: 99.2% (GC-MS analysis).

Analytical Characterization

Post-synthesis analysis ensures compliance with pharmaceutical and industrial standards.

Key Techniques:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 1.45 (s, 6H, CH₃), 2.85 (q, 2H, CH₂), 7.25–7.40 (m, 5H, Ar-H).

    • ¹³C NMR : 22.5 (CH₃), 45.8 (C(CH₃)₂), 172.1 (C=O).

  • Distillation Purity :

    • Boiling Point: 112–115°C at 15 mmHg

    • Refractive Index: n₂₀ᴰ = 1.512–1.515 .

Q & A

Q. What are the standard synthetic routes for preparing 3-Methyl-3-phenylbutanoyl chloride, and what critical parameters influence reaction efficiency?

The most common method involves reacting 3-methyl-3-phenylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. Key parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of acid to chlorinating agent ensures complete conversion .
  • Temperature : Reflux (typically 70–80°C for SOCl₂) minimizes side reactions like decomposition.
  • Gas Management : Efficient removal of byproducts (SO₂, CO, or CO₂) via inert gas purging or vacuum systems improves yield .
  • Solvent Choice : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the acid chloride product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • ¹H/¹³C NMR : Confirm the presence of characteristic signals, such as the carbonyl carbon (~170 ppm in ¹³C NMR) and methyl/phenyl proton environments. For example, the tertiary methyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) at m/z 196.08 (calculated for C₁₁H₁₁ClO) .
  • FT-IR : A strong C=O stretch near 1800 cm⁻¹ confirms acyl chloride formation .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in large-scale syntheses while minimizing hazardous byproducts?

  • Catalytic Additives : Use dimethylformamide (DMF) as a catalyst to accelerate the reaction at lower temperatures, reducing SO₂ emissions .
  • Continuous Flow Reactors : These systems enhance heat transfer and byproduct removal, improving scalability and safety .
  • Alternative Chlorinating Agents : Phosphorus trichloride (PCl₃) may reduce gas evolution compared to SOCl₂, though purity must be monitored .

Q. How do structural modifications at the methyl or phenyl groups of this compound influence its reactivity in nucleophilic acyl substitution reactions?

  • Methyl Group : Bulkier substituents (e.g., tert-butyl) increase steric hindrance, slowing nucleophilic attack. This can be quantified via kinetic studies using Hammett plots .
  • Phenyl Group : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Computational modeling (DFT) predicts activation energies for these modifications .

Q. What methodological considerations are critical when designing biological activity assays (e.g., antimicrobial, antioxidant) for this compound derivatives?

  • Derivatization : Convert the acid chloride to amides or esters for stability in aqueous assays. For example, coupling with p-nitroaniline allows UV-based activity screening .
  • Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 μM) to identify IC₅₀ values in antioxidant assays (e.g., DPPH radical scavenging) .
  • Control Experiments : Include positive controls (e.g., ascorbic acid for antioxidant assays) and assess cytotoxicity (via MTT assay) to differentiate specific activity from general toxicity .

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts) for this compound across different studies?

  • Solvent and Temperature Effects : Confirm that shifts are compared under identical conditions (e.g., CDCl₃ at 25°C vs. DMSO-d₆ at 40°C) .
  • Isotopic Purity : Deuterated solvents with >99.8% isotopic purity minimize signal splitting artifacts .
  • Independent Synthesis : Reproduce the compound using a standardized protocol and compare data to resolve conflicts .

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